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Compound of Interest

Compound Name: 303052-45-1

Cat. No.: B612592 Get Quote

Topic: 303052-45-1 Application in SH-SY5Y Cell Line

Audience: Researchers, scientists, and drug development professionals.

Note: As of the latest search, there is no publicly available research detailing the specific

application of the compound with CAS number 303052-45-1 in the SH-SY5Y cell line. The

following application notes and protocols provide a comprehensive overview of the SH-SY5Y

cell line, a widely used in vitro model for neurobiological studies. These protocols can serve as

a foundational guide for investigating the effects of novel compounds, such as 303052-45-1, on

neuronal cells.

Introduction to the SH-SY5Y Cell Line
The SH-SY5Y human neuroblastoma cell line is a subclone of the SK-N-SH cell line, which was

established from a bone marrow biopsy of a four-year-old female with neuroblastoma.[1][2][3]

[4] These cells are extensively used in neuroscientific research, particularly in studies related to

neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as in

neurotoxicity and neuroprotection assays.[2][3][4]

SH-SY5Y cells have neuroblast-like characteristics and can be differentiated into a more

mature neuronal phenotype.[1][5][6] Undifferentiated SH-SY5Y cells proliferate rapidly, grow in

clumps, and express markers indicative of immature neurons.[5] Upon differentiation, they

exhibit a more neuron-like morphology with extended neurites and express mature neuronal

markers.[7] This ability to differentiate into various neuronal subtypes, including dopaminergic,
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cholinergic, and adrenergic neurons, makes them a versatile model for studying neuronal

function and disease.[1][5][6][8]

Key Characteristics of SH-SY5Y Cells
Characteristic Description Citations

Origin

Thrice-subcloned from the

parental SK-N-SH human

neuroblastoma cell line,

derived from a metastatic bone

tumor biopsy.

[2][9]

Cell Type

Neuroblast-like, with the ability

to differentiate into mature

neuronal phenotypes.

[1][5][6]

Phenotypes

Can be differentiated into

dopaminergic, cholinergic, and

adrenergic neuron-like cells.

[1][5][6][8]

Growth Properties

Grow as a mixture of adherent

and floating cells; both are

viable.

[3][4][9]

Karyotype
Stable karyotype with 47

chromosomes.
[5][6]

Applications

Model for neurodegenerative

diseases (Parkinson's,

Alzheimer's), neurotoxicity,

neuroprotection, and neuronal

differentiation.

[2][3][4][5]

Experimental Protocols
Culturing Undifferentiated SH-SY5Y Cells
This protocol outlines the standard procedure for thawing and maintaining undifferentiated SH-

SY5Y cells.
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Materials:

SH-SY5Y cells (e.g., ATCC® CRL-2266™)

Basic Growth Medium: 1:1 mixture of Ham's F-12 and DMEM

Fetal Bovine Serum (FBS), heat-inactivated

Non-Essential Amino Acids (NEAA)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), calcium and magnesium free

75 cm² tissue culture flasks

15 ml conical tubes

Water bath at 37°C

Incubator at 37°C with 5% CO₂

Procedure:

Prepare Complete Growth Medium: To the base medium (Ham's F-12/DMEM), add 10%

FBS, 0.1 mM NEAA, and 50 U/ml penicillin/streptomycin.[10]

Thawing Cells:

Rapidly thaw a frozen vial of SH-SY5Y cells in a 37°C water bath.[5]

Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed

Complete Growth Medium.

Centrifuge at 1000 x g for 2 minutes.[5]
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Aspirate the supernatant and gently resuspend the cell pellet in 10 ml of fresh Complete

Growth Medium.[5]

Plate the cells into a 75 cm² tissue culture flask.

Cell Maintenance:

Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

Replace the medium the day after thawing to remove dead cells.[5]

Change the medium every 2-3 days thereafter.

Passaging Cells:

When cells reach approximately 80-90% confluency, they should be passaged.[10][11]

Aspirate the old medium.

Wash the cell monolayer once with PBS.[10]

Add 2-3 ml of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or

until cells detach.

Neutralize the trypsin by adding at least 3 volumes of Complete Growth Medium.

Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.[10]

Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., 1:3 to

1:6 split ratio).

Differentiation of SH-SY5Y Cells
This protocol describes a common method for differentiating SH-SY5Y cells into a neuron-like

phenotype using Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF).

Materials:

Undifferentiated SH-SY5Y cells
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Complete Growth Medium (as above)

Differentiation Medium 1: Base medium with 2% FBS, 0.1 mM NEAA, 50 U/ml

penicillin/streptomycin, and 10 µM Retinoic Acid.

Differentiation Medium 2: Neurobasal medium with B-27 supplement, 0.1 mM NEAA, 50 U/ml

penicillin/streptomycin, and 50 ng/ml BDNF.

Retinoic Acid (RA) stock solution

Brain-Derived Neurotrophic Factor (BDNF) stock solution

Tissue culture plates/dishes

Procedure:

Seeding: Plate undifferentiated SH-SY5Y cells at a suitable density for differentiation in

Complete Growth Medium. Allow cells to attach and grow for 24 hours.

RA Treatment:

After 24 hours, replace the Complete Growth Medium with Differentiation Medium 1

containing 10 µM RA.

Culture the cells in this medium for 5-7 days, changing the medium every 2-3 days. This

will induce initial differentiation and neurite outgrowth.[12]

BDNF Treatment:

After the RA treatment period, replace Differentiation Medium 1 with Differentiation

Medium 2 containing 50 ng/ml BDNF.

Continue to culture the cells for an additional 3-5 days to promote maturation into a more

defined neuronal phenotype.[7][13]

Assessment: Differentiated cells can be assessed by observing morphological changes (e.g.,

extensive neurite outgrowth and branching) and by immunocytochemistry for neuronal

markers such as β-III-tubulin, MAP2, or synaptophysin.[1][13]
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Hypothetical Experimental Workflow for Compound
303052-45-1
The following diagram illustrates a general workflow for evaluating the neuroprotective or

neurotoxic effects of a novel compound, such as 303052-45-1, using the SH-SY5Y cell line.

Caption: Hypothetical workflow for testing a novel compound in SH-SY5Y cells.

Potential Signaling Pathways to Investigate
When studying neuroprotection or neurotoxicity in SH-SY5Y cells, several key signaling

pathways are often investigated. The specific pathways relevant to compound 303052-45-1
would need to be determined experimentally.

Caption: Key signaling pathways often studied in neuroprotection assays.

Conclusion
The SH-SY5Y cell line remains a cornerstone of in vitro neurobiological research due to its

human origin, ease of culture, and capacity for differentiation. While no specific data currently

exists for the application of compound 303052-45-1 in this cell line, the provided protocols and

workflows offer a robust starting point for any researcher aiming to investigate its potential

neurological effects. Careful experimental design, including appropriate controls and validation

of differentiation, is crucial for obtaining meaningful and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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